4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol
Description
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-yl)oxolan-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12-8-15-7-11(12)13-6-5-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNCZIZXTWBVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3COCC3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol typically involves the reaction of indole derivatives with tetrahydrofuran derivatives under specific conditions. One common method involves the use of dihydrofuran and indole in the presence of a catalyst such as palladium acetate and a base like potassium carbonate . The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce functional groups like halogens or nitro groups onto the indole ring.
Scientific Research Applications
4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Oxolane Derivatives
(2R,3S)-2-(Hydroxymethyl)oxolan-3-ol
- Structure : Oxolane with hydroxymethyl (-CH2OH) at C2 and hydroxyl (-OH) at C3.
- Synthesis : Derived from ribitol via dehydration–cyclization in HCl .
- Key Differences: Lacks the dihydroindole substituent but shares the hydroxylated oxolane core.
3-(Oxiran-2-ylmethyl)oxolan-3-ol
Indole-Containing Compounds
3-(2-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol
- Structure : Indole with a triazole-ethyl side chain and methoxyphenyl group.
- Synthesis : Click chemistry (CuI-catalyzed azide-alkyne cycloaddition) yields a triazole-linked indole derivative .
- Key Differences : The triazole and methoxyphenyl groups increase molecular weight (335.15 g/mol) and hydrophobicity compared to the target compound’s oxolane-dihydroindole system.
4-Methoxy-3-(4-methoxybenzyl)-1H-indole
- Structure : Indole with methoxy and methoxybenzyl substituents.
Hybrid Oxolane-Indole Derivatives
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-(1H-Indol-3-yl)butanoate
Structural and Functional Group Analysis
Biological Activity
4-(2,3-dihydro-1H-indol-1-yl)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety linked to a tetrahydrofuran ring, contributing to its unique chemical properties. The structure can be represented as follows:
Key Features:
- Indole structure provides aromatic stability and biological activity.
- Tetrahydrofuran ring enhances solubility and reactivity.
Antiviral Activity
Research indicates that this compound exhibits antiviral properties. It has been studied for its potential to inhibit viral replication through various mechanisms, including interference with viral entry or replication processes.
Anticancer Properties
The compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. Notably, it interacts with receptor tyrosine kinases involved in cancer progression.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 | Induction of apoptosis |
| MCF-7 | 8.55 | Inhibition of cell proliferation |
| A549 | 14.31 | Modulation of growth factor signaling |
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties, showing effectiveness against both gram-positive and gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Receptor Tyrosine Kinases (RTKs) : The indole moiety can bind to RTKs, inhibiting their activity and thus affecting downstream signaling pathways involved in cell growth and survival.
- Apoptotic Pathways : The compound promotes apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Mechanisms : It disrupts bacterial cell wall synthesis and alters membrane permeability.
Study on Anticancer Activity
In a study published in Cancer Research, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cells. The study highlighted the compound's ability to induce G0/G1 phase cell cycle arrest and promote apoptosis through the intrinsic pathway .
Study on Antiviral Properties
A recent investigation focused on the antiviral potential of the compound against influenza virus. The study demonstrated that treatment with this compound significantly reduced viral titers in infected cells by inhibiting viral RNA synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
